
4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C23H17F3N2O2 and its molecular weight is 410.396. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solid Phase Synthesis Techniques
Solid-phase synthesis methods have been developed for producing derivatives of 3,4-dihydroquinoxalin-2-ones, showcasing a process that might be relevant to the synthesis or functionalization of the compound . This methodology includes steps like aromatic substitution, reduction of nitro groups, and intramolecular cyclization, highlighting the compound's utility in creating complex quinoxalinone structures with potential medicinal and material applications (Lee, Murray, & Rivero, 1997).
Microwave Irradiation in Synthesis
The use of microwave irradiation has been shown to enhance the synthesis of side-chain fluorinated heterocyclic compounds, including quinolines and quinoxalinones. This method demonstrates significant improvements in yield and efficiency over traditional synthesis techniques, suggesting a possible route for the efficient synthesis of 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone and its derivatives (Loghmani-Khouzani, Sadeghi, & Ranjbar‐Karimi, 2005).
Novel Fluorinated Compounds for Material Science
Research on activated bis- and tetrafluoroaromatic compounds, including those containing quinoxaline fragments, has opened new avenues for synthesizing high-molecular-weight aromatic polyether ketones. These findings could indicate the potential use of the compound in the synthesis of advanced materials with unique properties (Keshtov, Rusanov, & Keshtova, 2002).
Antimicrobial and Antitubercular Activity
The compound and its related structures have been evaluated for antimicrobial and antitubercular activities, demonstrating significant potential in medical research. These studies showcase the compound's role in developing new therapeutic agents against various bacterial and fungal infections, highlighting its importance beyond chemical synthesis (Desai, Vaghani, & Shihora, 2013).
properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2/c1-14-22(29)27(13-15-9-11-16(24)12-10-15)19-7-2-3-8-20(19)28(14)23(30)21-17(25)5-4-6-18(21)26/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCPFJXDWDZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)
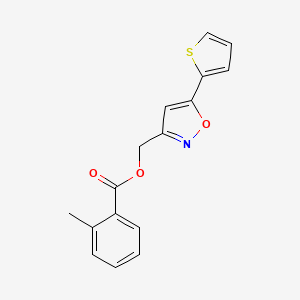

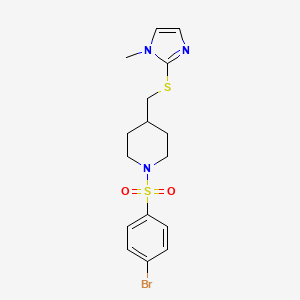
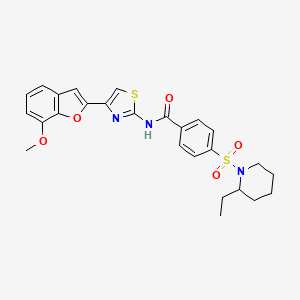

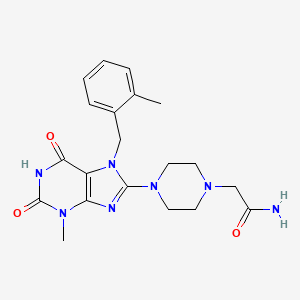


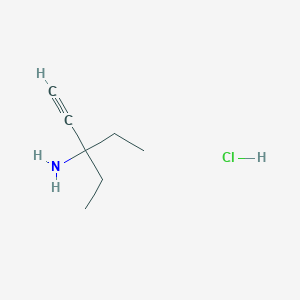
![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)
